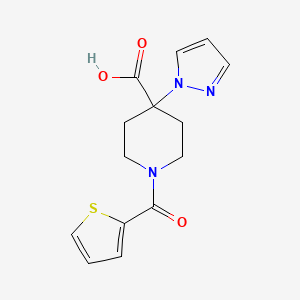

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related compounds involves multi-step processes that can include nucleophilic aromatic substitution, hydrogenation, and iodination, as seen in the synthesis of key intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine for Crizotinib, highlighting the complexity and scalability of these synthetic routes (Fussell et al., 2012). Additionally, novel heterocyclic amino acids have been developed through regioselective synthesis, showcasing the versatility of pyrazole-piperidine structures as building blocks (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

X-ray diffraction and DFT calculations have been employed to understand the molecular structure of related compounds, revealing detailed insights into their geometry and electronic structure. For instance, studies have analyzed the crystal structure and vibrational analysis of related nitrogenous compounds, aiding in the understanding of the molecular structure and potential functional applications of these molecules (Ban et al., 2023).

Chemical Reactions and Properties

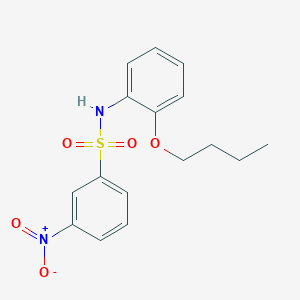

Chemical reactions involving pyrazole-piperidine compounds can lead to the formation of various bioactive molecules, with some methods facilitating the synthesis of biaryl pyrazole sulfonamide derivatives, indicating a breadth of chemical reactivity and potential pharmacological applications (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for the practical application and formulation of chemical compounds. Studies on related compounds have focused on solvated crystal structures and thermal properties, providing insights into their stability and behavior under various conditions (Galadzhun et al., 2018).

科学的研究の応用

Heterocyclic Chemistry and Drug Synthesis

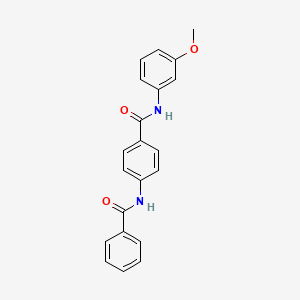

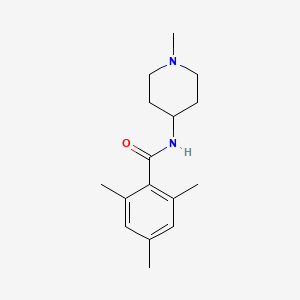

The chemical entity of interest is closely related to fused pyridine-4-carboxylic acids, which are synthesized through Combes-type reactions involving acyl pyruvates and amino heterocycles, followed by hydrolysis. This methodology facilitates the generation of a diverse library of compounds, including pyrazolo[3,4-b]pyridines, and allows for subsequent combinatorial transformations such as amide coupling and esterification. These compounds are valuable for drug synthesis, showcasing the chemical versatility of piperidine and pyrazole derivatives in medicinal chemistry and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Applications

A specific application in anticancer research is the development of Aurora kinase inhibitors. Compounds structurally related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" have shown potential in inhibiting Aurora A, a kinase involved in cell cycle regulation. This inhibition could be utilized in cancer treatment strategies, highlighting the potential therapeutic applications of these chemical structures in oncology (ロバート ヘンリー,ジェームズ, 2006).

Functionalization Reactions in Organic Synthesis

The compound is relevant to studies focusing on functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives through reactions with various binucleophiles. This research underscores the role of piperidine and pyrazole derivatives in synthetic organic chemistry, providing insights into reaction mechanisms and expanding the toolkit for synthesizing complex organic molecules (İ. Yıldırım et al., 2005).

Solid Form Characterization in Pharmaceutical Sciences

In pharmaceutical sciences, the solid form characterization of zwitterionic compounds related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" is crucial. These studies involve identifying stable polymorphs and hydrate forms, which are essential for determining the most suitable solid state for drug formulation and manufacturing. This research aids in understanding the physicochemical properties of drug compounds, which is critical for ensuring their stability, manufacturability, and therapeutic efficacy (Kojima et al., 2008).

特性

IUPAC Name |

4-pyrazol-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12(11-3-1-10-21-11)16-8-4-14(5-9-16,13(19)20)17-7-2-6-15-17/h1-3,6-7,10H,4-5,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXBJMLMDFJKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)